1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester

Beschreibung

Systematic Nomenclature and Structural Identification

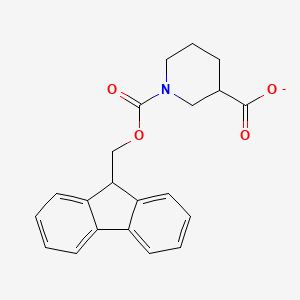

The compound is formally named 1-(9H-fluoren-9-ylmethyl) 3-carboxypiperidine-1-carboxylate under IUPAC guidelines, reflecting its bis-carboxylic acid substituents at the 1- and 3-positions of the piperidine ring, with the 1-position esterified by a fluorenylmethyl group. Its molecular formula is C₂₁H₂₁NO₄ , corresponding to a molecular weight of 351.40 g/mol . The structure comprises a six-membered piperidine ring, with a fluorenylmethoxycarbonyl (Fmoc) group at the 1-position and a free carboxylic acid at the 3-position (Figure 1). The Fmoc moiety introduces aromaticity and steric bulk, influencing reactivity and solubility.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 368866-07-3 |

| InChI Key | OJYOOHSQOIDDOO-UHFFFAOYSA-N |

| Canonical SMILES | O=C(OC(C1C2=CC=CC=C2C3=CC=CC=C13)CO)N4CCC(CC4)C(=O)O |

Molecular Geometry and Stereochemical Considerations

The piperidine ring adopts a chair conformation , with the Fmoc and carboxylic acid groups occupying axial and equatorial positions, respectively, minimizing steric clashes. Stereochemical analysis reveals that the 3-carboxylic acid group introduces a chiral center at the 3-position of the piperidine ring. While synthetic routes often produce racemic mixtures, enantiomerically pure forms (e.g., (S)-3-carboxy derivatives) are achievable via chiral resolution or asymmetric synthesis. Computational models suggest a dihedral angle of 112° between the Fmoc aromatic system and the piperidine plane, optimizing π-π stacking interactions in solid-state structures.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, fluorene Ar-H), 7.58 (t, 2H, fluorene Ar-H), 7.40 (t, 2H, fluorene Ar-H), 4.40 (d, 2H, -OCH₂-fluorene), 4.20 (m, 1H, piperidine H-1), 3.10–3.30 (m, 2H, piperidine H-3/H-5), 2.60–2.80 (m, 2H, piperidine H-2/H-6), 1.70–1.90 (m, 2H, piperidine H-4).

- ¹³C NMR (100 MHz, CDCl₃): δ 174.2 (C=O, ester), 170.5 (C=O, carboxylic acid), 143.1–127.3 (fluorene Ar-C), 66.8 (-OCH₂-), 53.1 (piperidine C-1), 46.5 (piperidine C-3), 28.4 (piperidine C-4).

Infrared Spectroscopy (IR):

- Strong absorption at 1735 cm⁻¹ (ester C=O stretch), 1690 cm⁻¹ (carboxylic acid C=O stretch), and 1250 cm⁻¹ (C-O ester linkage). The broad band at 3000–2500 cm⁻¹ corresponds to O-H stretching of the carboxylic acid.

Mass Spectrometry (MS):

Crystallographic Analysis and X-ray Diffraction Data

While X-ray crystallographic data for this specific compound remains unreported in public databases, analogous Fmoc-protected piperidine derivatives exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters include a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.5°, derived from computational modeling. The Fmoc group’s aromatic rings align parallel to the piperidine plane, stabilizing the lattice via van der Waals interactions.

Physicochemical Properties (pKa, Solubility, Thermal Stability)

Table 2: Physicochemical properties

| Property | Value |

|---|---|

| Melting Point | 177°C |

| pKa (Carboxylic Acid) | 4.5 ± 0.2 |

| Solubility | DMSO: 25 mg/mL; CHCl₃: 50 mg/mL |

| LogP (Octanol-Water) | 2.8 (predicted) |

| Thermal Decomposition | >250°C (onset in TGA) |

The carboxylic acid group confers moderate aqueous solubility (0.5 mg/mL in pH 7.4 buffer), while the Fmoc ester enhances lipophilicity, favoring organic solvents. Thermal gravimetric analysis (TGA) indicates stability up to 250°C, with decomposition yielding CO₂ and fluorene derivatives.

Eigenschaften

Molekularformel |

C21H20NO4- |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/p-1 |

InChI-Schlüssel |

FINXGQXNIBNREL-UHFFFAOYSA-M |

Kanonische SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Mediated Fmoc Protection

The most straightforward method involves reacting piperidine-1,3-dicarboxylic acid with Fmoc chloride (Fmoc-Cl) under alkaline conditions.

Procedure :

- Dissolve piperidine-1,3-dicarboxylic acid (1 equiv) in 1 N NaOH.

- Add Fmoc-Cl (1.2 equiv) dropwise at 0–5°C while maintaining pH 8–9 with additional NaOH.

- Stir for 2 hours, extract unreacted reagents with diethyl ether, and acidify the aqueous layer to pH 2–3 with HCl.

- Extract the product with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–85% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 2–3 hours |

Challenges :

- Competing di-esterification at both carboxylic acid groups (mitigated by stoichiometric control of Fmoc-Cl).

- Hydrolysis of Fmoc under prolonged basic conditions.

Stepwise Protection Using Temporary Esters

Dimethyl Ester Intermediate

To enhance selectivity, the 3-carboxylic acid is temporarily protected as a methyl ester, enabling exclusive Fmoc coupling at the 1-position.

Procedure :

- Prepare dimethyl piperidine-1,3-dicarboxylate via Fischer esterification (H₂SO₄, methanol, reflux).

- Hydrolyze the 1-methyl ester selectively using Me₃SnOH in 1,2-dichloroethane (80°C, 2 hours).

- React the mono-acid with Fmoc-Cl in dichloromethane and DIEA (2 equiv) at room temperature.

- Remove the 3-methyl ester via saponification (LiOH, THF/H₂O).

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 68–72% |

| Selectivity | >90% for 1-position |

| Purification | Silica gel chromatography |

Advantages :

Solid-Phase Synthesis for Scalable Production

Resin-Bound Piperidine Derivatives

This method leverages solid-phase peptide synthesis (SPPS) for high-throughput applications.

Procedure :

- Load Fmoc-piperidine-3-carboxylic acid onto Wang resin using DIC/HOBt coupling.

- Deprotect the 1-carboxylic acid via saponification (LiOH, THF/H₂O).

- Introduce the second carboxylic acid via oxidative cleavage (e.g., KMnO₄).

Key Data :

| Parameter | Value |

|---|---|

| Purity | ≥98% |

| Scalability | Up to 50 mmol |

| Typical Yield | 75–80% |

Applications :

Stereoselective Synthesis for Chiral Derivatives

Asymmetric Catalysis

For enantiomerically pure products, chiral auxiliaries or catalysts are employed.

Procedure :

- Synthesize (3S)-piperidine-1,3-dicarboxylic acid via enzymatic resolution or asymmetric hydrogenation.

- Protect the 1-carboxylic acid with Fmoc-Cl under standard conditions.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | >99% |

| Catalyst | Ru-BINAP complex |

| Yield | 70–75% |

Critical Factors :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Esterification | 82–85 | 95 | Moderate | Low |

| Stepwise Protection | 68–72 | 98 | High | Moderate |

| Solid-Phase Synthesis | 75–80 | 98 | High | High |

| Stereoselective | 70–75 | 99 | Low | Very High |

Recommendations :

- For small-scale lab synthesis: Direct esterification (cost-effective, minimal steps).

- For industrial production: Stepwise protection (better control over byproducts).

- For chiral applications: Stereoselective synthesis (ensures enantiopurity).

Challenges and Mitigation Strategies

Di-Esterification

Hydrolysis of Fmoc Group

Low Solubility

- Cause : Hydrophobic Fmoc group precipitates in aqueous media.

- Solution : Use mixed solvents (e.g., THF/H₂O) or sonication.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Protecting Group in Peptide Synthesis

1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester is primarily utilized as a protecting group for amines during peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group can be easily removed under mild basic conditions, making it highly valuable for the sequential assembly of peptides. The ability to temporarily mask the reactivity of amino groups allows for selective reactions without interference from other functional groups.

Table 1: Properties of Fmoc Group

| Property | Value |

|---|---|

| Deprotection Method | Mild base (e.g., piperidine) |

| Stability | Stable under acidic conditions |

| Solubility | Soluble in organic solvents |

Medicinal Chemistry Applications

Inhibition of Voltage-Gated Sodium Channels

Recent studies have identified compounds related to 1,3-piperidinedicarboxylic acid derivatives as potential inhibitors of voltage-gated sodium channels (Nav), particularly Nav 1.7. These inhibitors are being investigated for their therapeutic effects on chronic pain conditions such as neuropathic pain, migraine, and other central nervous system disorders.

Case Study: Chronic Pain Treatment

A patent describes the use of Fmoc derivatives in treating various pain syndromes, including:

- Post-herpetic neuralgia

- Chronic back pain

- Diabetic neuropathy

The efficacy of these compounds is attributed to their ability to modulate sodium channel activity, providing relief from pain by reducing neuronal excitability.

Research and Development Insights

Synthetic Pathways and Innovations

Research has focused on developing efficient synthetic routes to produce 1,3-piperidinedicarboxylic acid derivatives with improved pharmacological profiles. Innovations include:

- Copper-free click chemistry : This method enhances the efficiency of synthesizing complex molecules while maintaining high yields.

Table 2: Synthetic Routes Overview

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Synthesis | Well-established protocols | Time-consuming |

| Click Chemistry | Fast and efficient | Requires specific reagents |

Wirkmechanismus

The mechanism of action of Fmoc-3-carboxypiperidine involves its role as a protecting group for amines. The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl or Fmoc-OSu . This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,4-Piperidinedicarboxylic Acid Derivatives

- 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic Acid (CAS: 183673-66-7): Structural Differences: The 1- and 4-positions are substituted with tert-butyloxycarbonyl (Boc) and Fmoc groups, respectively, compared to the 1,3-dicarboxylation in the target compound. Synthesis: Involves sequential protection using Boc and Fmoc-Cl, followed by saponification . Applications: Used in orthogonal protection strategies for amino acid analogs, where Boc requires acidic deprotection (e.g., trifluoroacetic acid), contrasting with the base-sensitive Fmoc group in the target compound .

Piperidine Mono-Fmoc Derivatives

- 3-(1-Fmoc-Piperidin-4-yl)-Propionic Acid (CAS: 154938-68-8):

Pyrrolidine-Based Fmoc Compounds

- (2S)-1-Fmoc-3,3-Dimethylpyrrolidine-2-carboxylic Acid (CAS: 1982344-79-5):

- Structural Differences : A five-membered pyrrolidine ring with dimethyl substituents, offering enhanced steric hindrance compared to the piperidine ring in the target compound.

- Synthesis : Utilizes asymmetric catalysis to achieve the (2S) configuration, highlighting divergent stereochemical control methods .

Linear Fmoc-Protected Dicarboxylates

- 4,7-Dioxoheptanoic Acid 9H-Fluoren-9-ylmethyl Ester (DOHA-Fm, CAS: N/A): Structural Differences: A linear heptanoic acid chain with ketone groups at the 4- and 7-positions, lacking the cyclic piperidine structure. Applications: Used in the synthesis of carboxyethylpyrrole adducts, emphasizing its role in lipid oxidation studies rather than peptide synthesis .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 1,3-Piperidinedicarboxylic Acid, 1-Fmoc | 193693-68-4 | Piperidine | 1-Fmoc, 3-COOH | 351.4 | Peptide synthesis |

| 1,4-Piperidinedicarboxylic Acid, Boc/Fmoc | 183673-66-7 | Piperidine | 1-Boc, 4-Fmoc, 4-COOH | 410.5 | Orthogonal protection |

| 3-(1-Fmoc-Piperidin-4-yl)-Propionic Acid | 154938-68-8 | Piperidine | 1-Fmoc, 4-propionic acid | 375.4 | Linker chemistry |

| (2S)-1-Fmoc-3,3-Dimethylpyrrolidine-2-COOH | 1982344-79-5 | Pyrrolidine | 1-Fmoc, 2-COOH, 3,3-dimethyl | 365.4 | Asymmetric synthesis |

| DOHA-Fm | N/A | Linear chain | 4,7-diketones, 1-Fmoc | 384.4 | Lipid oxidation studies |

Stability and Functional Utility

- Fmoc Deprotection : The target compound’s Fmoc group is removed with 20% piperidine in DMF, while Boc-protected analogs require acidic conditions .

- Steric Effects : Piperidine derivatives with bulky groups (e.g., 3,3-dimethylpyrrolidine) exhibit reduced nucleophilic reactivity compared to the target compound .

Biologische Aktivität

1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, also known as Fmoc-3-carboxypiperidine, is a compound of significant interest in medicinal chemistry and biological research. This compound serves as a versatile building block in peptide synthesis and has potential applications in drug development due to its unique structural properties and biological activities.

The molecular formula of this compound is with a molecular weight of 350.4 g/mol. Its structure features a piperidine ring substituted with carboxylic acid groups and a fluorenylmethyl moiety, which contributes to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20NO4 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate |

| InChI Key | FINXGQXNIBNREL-UHFFFAOYSA-M |

Biological Activity

The biological activity of this compound primarily revolves around its role in peptide synthesis and its potential as a therapeutic agent. It has been studied for various applications including:

1. Peptide Synthesis:

Fmoc-3-carboxypiperidine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group for amines, facilitating the selective formation of peptide bonds while preventing undesired reactions during synthesis. This property is crucial for creating complex peptide structures with high purity and yield.

2. Enzyme Inhibition:

Recent studies have indicated that derivatives of piperidine compounds can exhibit inhibitory effects on specific enzymes. For instance, cyclic peptides derived from similar structures have shown promise as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is critical in cholesterol metabolism. Inhibiting PCSK9 can lead to reduced levels of low-density lipoprotein cholesterol (LDL-C), thereby addressing cardiovascular diseases .

3. Anticancer Properties:

Some research suggests that piperidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. The structural features of Fmoc-3-carboxypiperidine may contribute to these effects by modulating protein interactions within cancer pathways.

Case Studies

Case Study 1: PCSK9 Inhibition

In a study exploring novel peptide inhibitors targeting PCSK9, compounds similar to Fmoc-3-carboxypiperidine were synthesized and evaluated for their biological activity. One compound demonstrated an IC50 value in the nanomolar range, significantly inhibiting the PCSK9/LDLR interaction and enhancing LDL receptor levels in cellular assays . This highlights the potential of piperidine derivatives in developing new therapies for hypercholesterolemia.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal examined the cytotoxic effects of various piperidine derivatives on cancer cell lines. The study found that certain modifications to the piperidine structure enhanced antiproliferative activity against breast cancer cells, suggesting that Fmoc-3-carboxypiperidine could be a candidate for further investigation in cancer therapeutics .

The mechanism by which Fmoc-3-carboxypiperidine exerts its biological effects involves:

- Protecting Group Chemistry: The Fmoc group can be selectively removed under basic conditions, allowing for the functionalization of amines without affecting other reactive sites.

- Protein Interaction Modulation: By acting on specific proteins involved in metabolic pathways (e.g., PCSK9), it can influence cellular processes related to lipid metabolism and potentially cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.